molecular formula C12H11N3OS B1195584 1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)- CAS No. 93363-11-2

1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)-

Cat. No. B1195584
CAS RN: 93363-11-2
M. Wt: 245.3 g/mol
InChI Key: ARFOASMERCHFBY-UHFFFAOYSA-N
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Description

1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. The compound is a heterocyclic organic compound with a molecular formula of C13H9N3OS and a molecular weight of 259.3 g/mol.

Mechanism Of Action

The mechanism of action of 1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)- is not fully understood. However, it is believed to exert its biological effects by interacting with specific targets in cells. The compound has been shown to bind to the ATP-binding site of protein kinase C and inhibit its activity. It has also been reported to inhibit the activity of mitogen-activated protein kinase by binding to its active site.

Biochemical And Physiological Effects

1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)- has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been found to inhibit the growth of certain fungi and bacteria by disrupting their cell walls and membranes.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)- in lab experiments is its broad-spectrum activity against various biological targets. The compound has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders its optimization for therapeutic use.

Future Directions

There are several future directions for the research on 1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)-. One of the areas of interest is the optimization of the compound for therapeutic use in cancer treatment. Another direction is the investigation of its potential applications in the treatment of fungal and bacterial infections. Further research is also needed to elucidate its mechanism of action and to identify its specific targets in cells.
In conclusion, 1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)- is a chemical compound with potential applications in drug discovery and development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's mechanism of action and to optimize its potential for therapeutic use.

Synthesis Methods

The synthesis of 1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)- involves the condensation reaction of 2-aminopyridine and 2-thiocyanatoacetamide. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)- has shown potential applications in drug discovery and development. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. The compound has also been found to inhibit the activity of certain enzymes such as protein kinase C and mitogen-activated protein kinase, which are involved in various cellular processes.

properties

IUPAC Name

3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-11(16)9-3-5-15-10(9)7-17-12(15)8-2-1-4-14-6-8/h1-6,12H,7H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFOASMERCHFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869725
Record name 3-(Pyridin-3-yl)-1H,3H-pyrrolo[1,2-c][1,3]thiazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)-

CAS RN

93363-11-2
Record name 3-(3-Pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093363112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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